N-(ADAMANTAN-1-YL)-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE
Overview
Description
N-(ADAMANTAN-1-YL)-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is a complex organic compound that combines the unique structural features of adamantane and benzothiadiazole. Adamantane, a highly symmetrical polycyclic cage molecule, is known for its stability and diverse pharmacological effects . Benzothiadiazole, on the other hand, is a heterocyclic compound with applications in medicinal chemistry and materials science
Preparation Methods
The synthesis of N-(ADAMANTAN-1-YL)-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE involves multiple steps. One common method starts with the preparation of adamantane derivatives, which can be achieved through reactions involving adamantane nitrates in sulfuric acid media . The benzothiadiazole moiety can be synthesized through cyclization reactions involving appropriate precursors . The final step involves the sulfonation of the benzothiadiazole ring and subsequent coupling with the adamantane derivative under controlled conditions .
Chemical Reactions Analysis
N-(ADAMANTAN-1-YL)-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N-(ADAMANTAN-1-YL)-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE has shown potential in various scientific research applications:
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets . The benzothiadiazole ring can interact with enzymes and receptors, disrupting their normal function and leading to therapeutic effects . The sulfonamide group further enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-(ADAMANTAN-1-YL)-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: This compound also contains an adamantane moiety and has shown significant antiviral activity.
N-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines: These derivatives have been studied for their diverse applications in medicinal chemistry.
N-(adamantan-1-yl)-2-chloroacetamide: This compound is used in the synthesis of various nitrogen-containing derivatives with potential biological activity.
The uniqueness of this compound lies in its combination of the adamantane and benzothiadiazole moieties, which confer enhanced stability, reactivity, and potential therapeutic effects .
Properties
IUPAC Name |
N-(1-adamantyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-10-2-3-14-15(19-23-18-14)16(10)24(21,22)20-17-7-11-4-12(8-17)6-13(5-11)9-17/h2-3,11-13,20H,4-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUMLWGMRVJPHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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